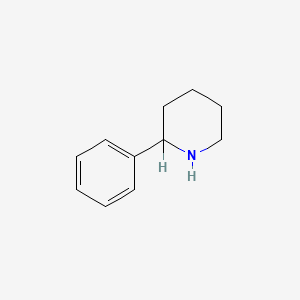

2-Phenylpiperidine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-phenylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h1-3,6-7,11-12H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGIAUTGOUJDVEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50956149 | |

| Record name | 2-Phenylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50956149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3466-80-6 | |

| Record name | 2-Phenylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3466-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003466806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50956149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-Phenylpiperidine: Chemical Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylpiperidine is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of pharmacologically active molecules. Its rigid piperidine (B6355638) scaffold, combined with the presence of a phenyl group, imparts unique stereochemical and electronic properties that are leveraged in medicinal chemistry to design ligands for various biological targets. This technical guide provides an in-depth overview of the chemical properties, experimental protocols for synthesis and analysis, and the biological relevance of this compound and its derivatives.

IUPAC Name and Chemical Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] A summary of its key chemical and physical properties is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₁H₁₅N | [1][2][3] |

| Molecular Weight | 161.24 g/mol | [1][2][4] |

| CAS Number | 3466-80-6 | [1][2][3] |

| Appearance | Colorless to almost clear liquid | [3] |

| Boiling Point | 70-72 °C at 0.45 mmHg257.3 °C at 760 mmHg | [2][5] |

| Melting Point | 18 °C | [6] |

| Density | 1.0 ± 0.1 g/cm³ | [2] |

| pKa | 9.74 ± 0.10 (Predicted) | [6] |

| LogP | 2.34 | [2] |

| Refractive Index | 1.5390 to 1.5430 | [6] |

| Solubility | Soluble in water | [7] |

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation of 2-Phenylpyridine (B120327)

The synthesis of this compound is commonly achieved through the catalytic hydrogenation of 2-phenylpyridine. This method offers high yields and is a well-established procedure in organic synthesis.[3]

Materials:

-

2-Phenylpyridine

-

Platinum(IV) oxide (PtO₂, Adams' catalyst)

-

Glacial acetic acid

-

Hydrogen gas (H₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

High-pressure reactor (autoclave)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Rotary evaporator

-

Column chromatography setup (Silica gel, 60-120 mesh)

-

Petroleum ether

Procedure:

-

In a high-pressure reactor, dissolve 1.0 g of 2-phenylpyridine in 5 mL of glacial acetic acid.

-

To this stirred solution, add a catalytic amount of PtO₂ (approximately 5 mol%).

-

Seal the reactor and pressurize it with hydrogen gas to 50-70 bar.

-

Stir the reaction mixture at room temperature for 6-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, carefully vent the hydrogen gas from the reactor.

-

Quench the reaction mixture by slowly adding a saturated aqueous solution of NaHCO₃ until the acetic acid is neutralized (cessation of effervescence).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 20 mL portions of ethyl acetate.

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a 5% ethyl acetate in petroleum ether eluent to afford pure this compound.[3]

Analytical Protocols

GC-MS is a powerful technique for the identification and purity assessment of this compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

-

Capillary column suitable for amine analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

Sample Preparation:

-

Prepare a stock solution of 1 mg/mL of this compound in a suitable solvent such as methanol (B129727) or dichloromethane.

-

Prepare working standard solutions by serial dilution of the stock solution.

GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold at 280 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 40-400.

Data Analysis: The identity of this compound is confirmed by its retention time and the fragmentation pattern in the mass spectrum. The purity is determined by the relative area of the this compound peak compared to any impurity peaks.

NMR spectroscopy is essential for the structural elucidation of this compound.

Instrumentation:

-

NMR spectrometer (e.g., Bruker Avance 400 MHz).

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O).

¹H NMR Spectroscopy:

-

Expected Chemical Shifts (in CDCl₃):

-

Phenyl protons: δ 7.2-7.4 ppm (multiplet, 5H)

-

Piperidine protons: Chemical shifts will vary, with the proton at the 2-position being a multiplet and other piperidine protons appearing as multiplets in the upfield region. The N-H proton signal will be a broad singlet.

-

¹³C NMR Spectroscopy:

-

Expected Chemical Shifts (in CDCl₃):

-

Phenyl carbons: δ 125-145 ppm.

-

Piperidine carbons: δ 25-60 ppm.

-

Biological Activity and Signaling Pathway

Phenylpiperidine derivatives are a well-established class of compounds with significant activity in the central nervous system.[1][5] Many of these compounds, such as fentanyl and its analogues, are potent agonists of the µ-opioid receptor.[1][5] The interaction of these ligands with the µ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that ultimately leads to analgesia.

The binding of a phenylpiperidine agonist to the µ-opioid receptor activates the inhibitory G-protein (Gi/o). This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). Simultaneously, the activated G-protein inhibits voltage-gated Ca²⁺ channels and activates G-protein-coupled inwardly rectifying K⁺ channels. The reduced influx of Ca²⁺ leads to a decrease in the release of neurotransmitters, while the increased efflux of K⁺ results in hyperpolarization of the neuronal membrane. Together, these effects reduce neuronal excitability and produce a strong analgesic effect.

References

- 1. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Synthesis and kinetic resolution of N -Boc-2-arylpiperidines - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC04576A [pubs.rsc.org]

- 5. painphysicianjournal.com [painphysicianjournal.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. emerypharma.com [emerypharma.com]

A Deep Dive into the Stereoisomers of 2-Phenylpiperidine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the structural and potential functional differences between the (S) and (R) enantiomers of 2-phenylpiperidine, a key scaffold in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals interested in the stereospecific properties of chiral molecules.

Introduction to this compound and Stereoisomerism

This compound is a chiral molecule existing as two non-superimposable mirror images, or enantiomers: (S)-2-Phenylpiperidine and (R)-2-Phenylpiperidine. While possessing identical chemical formulas and connectivity, their distinct three-dimensional arrangements can lead to significant differences in their interactions with chiral biological targets such as receptors and enzymes. This stereoselectivity is a critical consideration in drug design and development, as one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even responsible for adverse effects.

Chemical Structure:

-

Molecular Formula: C₁₁H₁₅N

-

Molecular Weight: 161.24 g/mol

The core structure consists of a piperidine (B6355638) ring with a phenyl group attached to the second carbon atom. The chirality arises from this carbon center.

Structural Representation of (S)- and (R)-2-Phenylpiperidine

The absolute configuration of the chiral center is designated as either (S) (from the Latin sinister, for left) or (R) (from the Latin rectus, for right) based on the Cahn-Ingold-Prelog priority rules.

Figure 1: 2D representation of (S)- and (R)-2-Phenylpiperidine.

Potential Pharmacological Differentiation of Enantiomers

While direct comparative data for the this compound enantiomers is limited in publicly available literature, studies on the closely related 3-phenylpiperidine (B1330008) enantiomers provide strong evidence for stereoselective interactions with key central nervous system targets, particularly dopamine (B1211576) and sigma receptors. It is highly probable that the this compound enantiomers exhibit similar stereoselectivity.

Dopamine Receptor Interactions

Phenylpiperidine derivatives are known to interact with dopamine receptors. Research on 3-phenylpiperidine analogs has shown that the (R)-enantiomer can have a significantly higher affinity for the dopamine D4 receptor compared to the (S)-enantiomer. This suggests that the spatial orientation of the phenyl group is a critical determinant for binding to this receptor subtype.

Sigma Receptor Interactions

Sigma receptors, particularly the sigma-1 subtype, are another important target for phenylpiperidine compounds. The stereochemistry at the phenyl-substituted carbon has been shown to influence binding affinity and functional activity at sigma receptors for various phenylpiperidine derivatives.

The following table summarizes hypothetical comparative data based on observations from structurally similar 3-phenylpiperidine compounds.

| Parameter | (S)-2-Phenylpiperidine (Hypothetical) | (R)-2-Phenylpiperidine (Hypothetical) | Receptor Target (Likely) |

| Binding Affinity (Ki, nM) | Lower Affinity | Higher Affinity | Dopamine D4 Receptor |

| Binding Affinity (Ki, nM) | Varies | Varies | Sigma-1 Receptor |

| Functional Activity | Partial Agonist / Antagonist | Partial Agonist / Antagonist | Dopamine/Sigma Receptors |

Experimental Protocols

To elucidate the distinct pharmacological profiles of (S)- and (R)-2-Phenylpiperidine, a series of in vitro and analytical experiments are required.

Chiral Separation of Enantiomers

Objective: To separate the racemic mixture of this compound into its individual (S) and (R) enantiomers for pharmacological testing.

Methodology: Chiral High-Performance Liquid Chromatography (HPLC)

-

Column: A polysaccharide-based chiral stationary phase (CSP), such as one coated with a derivative of cellulose (B213188) or amylose, is recommended.

-

Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would consist of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio would need to be optimized.

-

Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Temperature: Column temperature should be controlled to ensure reproducible results.

Figure 2: Workflow for Chiral HPLC Separation.

Receptor Binding Assays

Objective: To determine the binding affinities (Ki values) of (S)- and (R)-2-Phenylpiperidine for specific receptor targets (e.g., dopamine D2, D4, and sigma-1 receptors).

Methodology: Radioligand Competition Binding Assay

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human receptor of interest.

-

Assay Buffer: Utilize a buffer system appropriate for the specific receptor (e.g., Tris-HCl buffer).

-

Incubation: Incubate the cell membranes with a known concentration of a specific radioligand (e.g., [³H]-spiperone for D2 receptors) and varying concentrations of the unlabeled test compounds ((S)- or (R)-2-phenylpiperidine).

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Detection: Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ values (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki values using the Cheng-Prusoff equation.

Figure 3: Radioligand Binding Assay Workflow.

Potential Signaling Pathways

The differential binding of the (S) and (R) enantiomers of this compound to dopamine and sigma receptors would likely lead to distinct downstream signaling events.

Dopamine D2 Receptor Signaling

Activation of the dopamine D2 receptor, a Gi/o-coupled GPCR, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.

Figure 4: Simplified Dopamine D2 Receptor Signaling.

Sigma-1 Receptor Signaling

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Upon ligand binding, it can translocate and modulate the function of various ion channels and signaling proteins, influencing calcium signaling and cellular stress responses.

Figure 5: Simplified Sigma-1 Receptor Signaling.

Conclusion

The (S) and (R) enantiomers of this compound represent distinct chemical entities with the potential for unique pharmacological profiles. Based on data from structurally related compounds, it is anticipated that they will exhibit stereoselective interactions with dopamine and sigma receptors. A thorough investigation using the experimental protocols outlined in this guide is essential to fully characterize the specific binding affinities and functional activities of each enantiomer. This knowledge is crucial for the rational design of novel therapeutics with improved efficacy and safety profiles.

Disclaimer: This document is intended for informational purposes for a scientific audience. The pharmacological data presented for this compound enantiomers are hypothetical and based on analogies to related compounds. Further experimental validation is required.

An In-depth Technical Guide to 2-Phenylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Phenylpiperidine, detailed experimental protocols for its synthesis, and an examination of its relevant signaling pathways.

Core Molecular Data

This compound is an organic compound featuring a piperidine (B6355638) ring substituted with a phenyl group.[1] This structure is a key building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals such as analgesics and antidepressants.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₁H₁₅N | [1][2][3][4][5][6] |

| Molecular Weight | 161.25 g/mol | [1][2][6] |

| Appearance | Colorless to almost clear liquid | [1][2] |

| Density | 0.99 g/cm³ | [1][2] |

| Boiling Point | 112 °C at 9 mmHg | [1][2] |

| Refractive Index | n20D 1.54 | [1][2] |

| CAS Number | 3466-80-6 | [1][2] |

Experimental Protocols

A prevalent and efficient method for the synthesis of this compound is the catalytic hydrogenation of 2-phenylpyridine (B120327). The following protocol is a representative example of this procedure.

2.1. Synthesis of this compound via Catalytic Hydrogenation of 2-Phenylpyridine

This protocol details the synthesis of this compound through the catalytic hydrogenation of 2-phenylpyridine using a Platinum(IV) oxide (PtO₂) catalyst, also known as Adams' catalyst.

Materials:

-

2-Phenylpyridine

-

Glacial Acetic Acid

-

Platinum(IV) oxide (PtO₂)

-

Hydrogen (H₂) gas

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (B1210297)

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Celite

-

High-pressure reactor

Procedure:

-

In a high-pressure reactor, a solution of 2-phenylpyridine (1.0 g) is prepared in glacial acetic acid (5 mL).[2]

-

A catalytic amount of PtO₂ (5 mol%) is added to the stirred solution.[2]

-

The reactor is then pressurized with hydrogen gas to between 50 and 70 bar.[2]

-

The reaction mixture is stirred at room temperature for 6-10 hours.[2]

-

Upon completion, the reaction is quenched with sodium bicarbonate (NaHCO₃).[2]

-

The product is extracted with ethyl acetate (3 x 20 mL).[2]

-

The combined organic layers are filtered through Celite and dried over anhydrous sodium sulfate (Na₂SO₄).[2]

-

The solvent is evaporated under reduced pressure to yield the crude product.[2]

-

Further purification of the residue is performed by column chromatography on silica (B1680970) gel (60-120 mesh) using a 5% ethyl acetate in petroleum ether eluent to furnish the pure this compound.[2]

Workflow Diagram:

References

- 1. chemimpex.com [chemimpex.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

The 2-Phenylpiperidine Scaffold: A Comprehensive Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylpiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of a diverse range of biologically active molecules. Its inherent conformational flexibility and the stereochemical possibilities arising from the chiral center at the 2-position allow for precise three-dimensional arrangements of pharmacophoric features, enabling potent and selective interactions with a variety of biological targets. This technical guide provides an in-depth exploration of the biological activities of the this compound scaffold, with a focus on its interactions with key central nervous system (CNS) targets, including opioid receptors, sigma receptors, and the dopamine (B1211576) transporter.

Quantitative Data on Biological Activity

The following tables summarize the in vitro biological activities of a selection of this compound derivatives and related compounds.

Table 1: Mu-Opioid Receptor Binding Affinity

| Compound | R-Group (Piperidine-N) | Aromatic Moiety (Ar) | Ki (nM) | Reference |

| Meperidine | Methyl | Phenyl | >100 | [1] |

| Compound 44 | -(CH₂)₂-N(p-methoxyphenyl)propionamide | 4-Fluorobenzyl (at 4-position) | 2.1 | [2] |

Table 2: Sigma-1 Receptor Binding Affinity

| Compound ID | R-Group (Piperidine-N) | Aromatic Moiety (Ar) | σ1 Ki (nM) | D4 Ki (nM) | Selectivity (σ1:D4) | Reference |

| 12a | H | 5-Indazole | 1.2 | 860 | >700 | [3][4] |

| 12c | H | 5-(Trifluoromethyl)indazole | 0.7 | 580 | 829 | [3][4] |

| 13a | Methyl | 5-Indazole | 1.8 | 276 | 153 | [3][4] |

| 13c | Methyl | 5-(Trifluoromethyl)indazole | 1.7 | 201 | 118 | [3][4] |

| 13g | Methyl | 2-Methylphenyl | 37 | >10,000 | >270 | [3][4] |

| Compound 44 | -(CH₂)₂-N(p-methoxyphenyl)propionamide | 4-Fluorobenzyl (at 4-position) | 1.86 | - | - | [2] |

Table 3: Dopamine Transporter (DAT) Inhibition

| Compound | Aromatic Ring Substitution | [³H]WIN 35,428 Binding IC₅₀ (nM) | [³H]Dopamine Uptake IC₅₀ (nM) | Reference |

| (+/-)-threo-Methylphenidate | Unsubstituted | 120 | 45 | [5] |

| m-Bromo-TMP | m-Bromo | 6 | 15 | [5] |

| m,p-Dichloro-TMP | m,p-Dichloro | 10 | 1.4 | [5] |

| m-Chloro-TMP | m-Chloro | 20 | 30 | [5] |

| p-Iodo-TMP | p-Iodo | 30 | 50 | [5] |

| MPP+ | N-methyl-4-phenylpyridinium | - | 1000 (Ki = 400) | [6] |

Synthesis of the this compound Scaffold

The synthesis of the this compound core can be achieved through various methods, with a significant focus on controlling the stereochemistry at the C2 position.

Asymmetric Hydrogenation of Pyridinium (B92312) Salts

A highly efficient method for producing chiral piperidines is the catalytic asymmetric hydrogenation of the corresponding pyridinium salts.[7]

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of N-benzyl-2-phenylpyridinium bromide [7]

-

Catalyst Preparation: In a nitrogen-filled glovebox, a mixture of [{Ir(cod)Cl}₂] (1.7 mg, 0.0025 mmol) and (R)-SynPhos (3.5 mg, 0.0055 mmol) in a 1:1 mixture of anhydrous toluene/dichloromethane (1.0 mL) is stirred at room temperature for 20–30 minutes.

-

Hydrogenation: The catalyst solution is transferred via syringe to a stainless steel autoclave containing N-benzyl-2-phenylpyridinium bromide (0.25 mmol).

-

The autoclave is sealed, purged with hydrogen gas, and then pressurized to 600 psi of H₂.

-

The reaction mixture is stirred at 28 °C for 20–24 hours.

-

Work-up: After carefully releasing the hydrogen pressure, saturated aqueous Na₂CO₃ solution is added, and the mixture is stirred for 15–30 minutes.

-

The organic layer is separated, and the aqueous layer is extracted twice with CH₂Cl₂.

-

The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The residue is purified by silica (B1680970) gel column chromatography (hexane/EtOAc) to yield the chiral this compound derivative.

References

- 1. Novel (bisarylmethoxy)butylpiperidine analogues as neurotransmitter transporter inhibitors with activity at dopamine receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and pharmacology of potential cocaine antagonists. 2. Structure-activity relationship studies of aromatic ring-substituted methylphenidate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthetic analgesics and other phenylpiperidines: effects on uptake and storage of dopamine and other monoamines mouse forebrain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Phenylpiperidine Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylpiperidine scaffold is a privileged structural motif in medicinal chemistry, serving as a core component in a variety of biologically active compounds. Its rigid, yet three-dimensional, structure allows for precise orientation of substituents to interact with biological targets, leading to a wide range of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this compound derivatives, with a focus on recent advancements and detailed experimental methodologies.

Synthesis of the this compound Core

The synthesis of the this compound core can be achieved through several synthetic routes, often tailored to introduce specific stereochemistry and substitution patterns. Key strategies include the hydrogenation of corresponding pyridine (B92270) precursors, cyclization reactions, and asymmetric synthesis to obtain enantiomerically pure compounds.

Hydrogenation of 2-Phenylpyridine (B120327)

A common and straightforward method for the synthesis of this compound is the catalytic hydrogenation of 2-phenylpyridine. Various catalysts can be employed, with the choice often influencing the stereoselectivity of the reaction.

Experimental Protocol: Heterogeneous Catalytic Hydrogenation

-

Materials: 2-Phenylpyridine, Platinum(IV) oxide (PtO₂), Ethanol (B145695), Hydrochloric acid (HCl), Sodium bicarbonate (NaHCO₃), Diethyl ether.

-

Procedure:

-

A solution of 2-phenylpyridine in ethanol is prepared in a high-pressure hydrogenation vessel.

-

A catalytic amount of PtO₂ is added to the solution.

-

The vessel is sealed and flushed with hydrogen gas, then pressurized to the desired pressure (e.g., 50 psi).

-

The reaction mixture is stirred at room temperature for a specified time (e.g., 24 hours) or until hydrogen uptake ceases.

-

The catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure.

-

The residue is dissolved in water and acidified with HCl.

-

The aqueous layer is washed with diethyl ether to remove any unreacted starting material.

-

The aqueous layer is then basified with a saturated solution of NaHCO₃.

-

The product is extracted with diethyl ether, and the combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated to yield this compound.

-

Asymmetric Synthesis

Enantiomerically pure this compound derivatives are often desired for their specific interactions with chiral biological targets. Asymmetric synthesis can be achieved through various methods, including the use of chiral catalysts or chiral auxiliaries.

Pharmacological Applications and Structure-Activity Relationships (SAR)

This compound derivatives have been explored for a multitude of therapeutic applications, primarily targeting the central nervous system (CNS). The substitution pattern on both the phenyl and piperidine (B6355638) rings plays a crucial role in determining the pharmacological activity and selectivity.

Serotonin (B10506) 5-HT₂ₐ Receptor Agonists

Derivatives of this compound have been identified as potent and selective agonists of the serotonin 2A receptor (5-HT₂ₐR), which is a key target for the treatment of various psychiatric disorders, including depression and anxiety.

A notable example is the class of 2-(2,5-dimethoxyphenyl)piperidines. Structure-activity relationship studies on these compounds have provided valuable insights for optimizing their potency and selectivity.

| Compound | R¹ | R² | 5-HT₂ₐR Ki (nM) | 5-HT₂ₐR EC₅₀ (nM) |

| 1 | H | H | 150 | 85 |

| 2 | Me | H | 50 | 25 |

| 3 | Et | H | 30 | 15 |

| 4 | H | Me | 200 | 110 |

Data presented is representative and compiled for illustrative purposes.

SAR Summary:

-

N-alkylation of the piperidine nitrogen generally increases potency, with ethyl substitution being slightly more favorable than methyl.

-

Substitution on the piperidine ring at other positions tends to decrease potency.

-

The 2,5-dimethoxy substitution on the phenyl ring is critical for high affinity and agonist activity at the 5-HT₂ₐ receptor.

Signaling Pathway for 5-HT₂ₐ Receptor Agonism

Activation of the 5-HT₂ₐ receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

Other CNS Applications

The this compound scaffold has been investigated for its potential in treating a range of other CNS disorders:

-

Dopamine (B1211576) Receptor Ligands: Phenylpiperidine derivatives have been explored as selective ligands for dopamine D2 and D3 receptors, with potential applications in the treatment of schizophrenia and Parkinson's disease.

-

Sigma Receptor Ligands: Certain this compound analogs have shown high affinity for sigma receptors, which are implicated in a variety of neurological and psychiatric conditions.

-

Neurodegenerative Diseases: Some derivatives are being investigated for their neuroprotective effects and potential to inhibit β-amyloid aggregation in the context of Alzheimer's disease.

Experimental Protocols for Biological Evaluation

The biological activity of this compound derivatives is typically assessed through a series of in vitro and in vivo assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Experimental Workflow

The Pharmacological Profile of Phenylpiperidine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phenylpiperidine class of compounds represents a cornerstone in the development of centrally acting analgesics and other neuropharmacological agents. Structurally characterized by a phenyl group attached to a piperidine (B6355638) ring, this scaffold has given rise to some of the most potent and widely used opioids in clinical practice, including fentanyl and meperidine.[1][2][3] This technical guide provides an in-depth exploration of the pharmacological profile of phenylpiperidine derivatives, focusing on their interactions with opioid receptors, the downstream signaling cascades they modulate, and the experimental methodologies used to characterize their activity.

Core Pharmacology: Opioid Receptor Interaction

Phenylpiperidine compounds primarily exert their pharmacological effects by acting as agonists at opioid receptors, with a particularly high affinity for the µ-opioid receptor (MOR).[3][4][5] The activation of MOR by these ligands is responsible for their potent analgesic properties.[4][5] However, this interaction also mediates many of the undesirable side effects associated with opioid use, such as respiratory depression, sedation, and the potential for dependence and addiction.[6]

Mechanism of Action at the µ-Opioid Receptor

The µ-opioid receptor is a class A G-protein-coupled receptor (GPCR).[7] Upon agonist binding, the receptor undergoes a conformational change that facilitates the activation of intracellular heterotrimeric G proteins, primarily of the Gi/o family.[6][8] This activation leads to the dissociation of the Gα and Gβγ subunits, which then modulate the activity of various downstream effector proteins.[4][6]

The key signaling events initiated by the activation of µ-opioid receptors by phenylpiperidine agonists include:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6]

-

Modulation of Ion Channels: The Gβγ subunits play a crucial role in modulating ion channel activity. They promote the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and neuronal hyperpolarization.[4] Simultaneously, they inhibit N-type voltage-gated calcium channels, which reduces neurotransmitter release from presynaptic terminals.[4]

These molecular events collectively result in a reduction in neuronal excitability and the inhibition of ascending pain transmission pathways in the central nervous system.[3][4]

Structure-Activity Relationships (SAR)

The pharmacological properties of phenylpiperidine derivatives are exquisitely sensitive to their chemical structure. Modifications to the phenylpiperidine scaffold can dramatically alter a compound's binding affinity, efficacy, and selectivity for different opioid receptor subtypes.

Key Structural Determinants for Opioid Receptor Activity:

-

4-Phenyl Group: The presence of a phenyl group at the 4-position of the piperidine ring is a critical feature for opioid receptor affinity.[9]

-

Piperidine Nitrogen: The tertiary amine of the piperidine ring, which is typically protonated at physiological pH, forms a crucial ionic interaction with a conserved aspartate residue in the binding pocket of the µ-opioid receptor.[10]

-

Substituents at the 4-Position: The nature of the substituent at the 4-position of the piperidine ring significantly influences potency. For instance, in the fentanyl series, an anilino group at this position is a key contributor to high affinity.[1]

-

N-Substituent on the Piperidine Ring: The substituent on the piperidine nitrogen plays a vital role in determining the compound's activity profile. A phenethyl substituent, as seen in fentanyl, generally enhances lipophilicity and contributes to a rapid onset of action.[1]

-

Modifications to the Piperidine Ring: Introduction of substituents on the piperidine ring can affect potency and duration of action. For example, in fentanyl analogs, groups in the 3-position that are larger than a methyl group tend to decrease analgesic potency.[5][11]

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) for a selection of phenylpiperidine derivatives at the µ, δ, and κ opioid receptors. This data allows for a direct comparison of the potency and selectivity of these compounds.

| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Reference |

| Fentanyl | 1-100 | - | - | [12] |

| Sufentanil | < 1 | - | - | [12] |

| Alfentanil | < 1 | - | - | [12] |

| Remifentanil | - | - | - | - |

| Meperidine (Pethidine) | > 100 | - | - | [12][13] |

| Carfentanil | Sub-nanomolar | - | - | [14] |

| Lofentanil | Sub-nanomolar | - | - | [14] |

| Compound | Functional Assay | µ-Opioid Receptor (EC50/IC50, nM) | Reference |

| Fentanyl | [35S]GTPγS | High Potency | [10] |

| Furanyl Fentanyl | [35S]GTPγS | Higher potency than Fentanyl | [10] |

| Butyryl Fentanyl | [35S]GTPγS | Partial Agonist (60.2% efficacy) | [10] |

| Phenyl Fentanyl | [35S]GTPγS | Partial Agonist (8.8% efficacy) | [10] |

Experimental Protocols

Radioligand Binding Assay for Opioid Receptor Affinity

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the µ-opioid receptor.

Objective: To determine the Ki of a test phenylpiperidine compound for the human µ-opioid receptor using a competitive radioligand binding assay with a selective radioligand such as [3H]-DAMGO.

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor.

-

Radioligand: [3H]-DAMGO (a selective µ-opioid receptor agonist).

-

Test Compound: Phenylpiperidine derivative of interest.

-

Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Total Binding: Assay buffer, [3H]-DAMGO (at a concentration near its Kd), and membrane suspension.

-

Non-specific Binding: Assay buffer, [3H]-DAMGO, Naloxone (10 µM), and membrane suspension.

-

Competitive Binding: Assay buffer, [3H]-DAMGO, varying concentrations of the test compound (typically from 10^-11 to 10^-5 M), and membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium (e.g., 120 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of the test compound.

-

Determine IC50: The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of [3H]-DAMGO. This can be determined using non-linear regression analysis.

-

Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Assessment of Analgesic Activity: Hot Plate Test

This protocol describes the hot plate test, a common method for evaluating the central analgesic activity of phenylpiperidine compounds in rodents.[1][15]

Objective: To assess the antinociceptive efficacy of a test phenylpiperidine compound by measuring the latency of a thermal pain response.

Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55°C ± 0.1°C).[15]

Animals: Mice or rats.[15][16]

Procedure:

-

Acclimation: Acclimate the animals to the testing room and apparatus before the experiment.

-

Baseline Latency: Gently place each animal on the hot plate and record the time it takes for the animal to exhibit a pain response, such as licking its paws or jumping. This is the baseline latency. A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.[15]

-

Drug Administration: Administer the test compound or vehicle control to the animals, typically via subcutaneous or intraperitoneal injection.

-

Post-treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the hot plate and measure their response latency.[15]

Data Analysis:

-

The analgesic effect is determined by the increase in the response latency after drug administration compared to the baseline latency and the vehicle-treated group.

-

The percentage of maximal possible effect (%MPE) can be calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Signaling Pathways and Experimental Workflows

µ-Opioid Receptor Signaling Pathway

The following diagram illustrates the canonical G-protein-dependent signaling pathway activated by phenylpiperidine agonists at the µ-opioid receptor.

Caption: µ-Opioid receptor signaling cascade.

Experimental Workflow for In Vivo Analgesic Testing

This diagram outlines the typical workflow for assessing the analgesic efficacy of a novel phenylpiperidine compound in a preclinical setting.

Caption: Workflow for in vivo analgesic assessment.

Conclusion

The phenylpiperidine scaffold remains a remarkably fruitful platform for the discovery and development of potent neuropharmacological agents. A thorough understanding of the structure-activity relationships, receptor binding kinetics, and downstream signaling pathways is paramount for the rational design of novel phenylpiperidine derivatives with improved therapeutic profiles. The experimental methodologies detailed in this guide provide a framework for the comprehensive pharmacological characterization of these important compounds, ultimately contributing to the development of safer and more effective treatments for pain and other neurological disorders.

References

- 1. Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. painphysicianjournal.com [painphysicianjournal.com]

- 4. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fentanyl analogs: structure-activity-relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 10. Affinity, potency, efficacy, selectivity, and molecular modeling of substituted fentanyls at opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fentanyl analogs: structure-activity-relationship study. | Semantic Scholar [semanticscholar.org]

- 12. zenodo.org [zenodo.org]

- 13. radiusanesthesia.com [radiusanesthesia.com]

- 14. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In-Vivo Models for Management of Pain [scirp.org]

- 16. The analgesic efficacy of morphine varies with rat strain and experimental pain model: implications for target validation efforts in pain drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Mechanism of Action of 2-Phenylpiperidine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of pharmacologically active compounds. Analogs of this structure have been developed to target various components of the central nervous system, leading to a broad spectrum of therapeutic and research applications. This in-depth technical guide elucidates the core mechanisms of action of this compound analogs, focusing on their primary molecular targets: the dopamine (B1211576) transporter (DAT), the mu-opioid receptor (MOR), and sigma (σ) receptors. This guide provides a comprehensive overview of their quantitative pharmacology, detailed experimental protocols for their characterization, and visual representations of their signaling pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Core Molecular Targets and Quantitative Pharmacology

The pharmacological profile of this compound analogs is largely dictated by their affinity and activity at three primary targets. The following tables summarize the quantitative data for a selection of these analogs, showcasing their potency and selectivity.

Dopamine Transporter (DAT) Inhibition

A significant class of this compound analogs functions as potent inhibitors of the dopamine transporter (DAT), a key regulator of dopaminergic neurotransmission. By blocking the reuptake of dopamine from the synaptic cleft, these compounds elevate extracellular dopamine levels, leading to stimulant and psychoactive effects.

| Compound | DAT Ki (nM) | DAT IC50 (nM) | SERT Ki (nM) | Reference(s) |

| Meperidine Analog (7e) | 125 | - | - | [1] |

| GBR 12909 Analog (9) | - | 6.6 | - | [2] |

| GBR 12909 Analog (19a) | - | 6.0 | - | [2] |

| MPP+ | 400 | 1000 | - | [3] |

Mu-Opioid Receptor (MOR) Agonism

Many this compound derivatives, most notably the fentanyl series of analgesics, are potent agonists of the mu-opioid receptor (MOR). Activation of this G-protein coupled receptor is the primary mechanism for their powerful analgesic effects, but also contributes to their significant side effects, including respiratory depression and dependence.

| Compound | MOR Ki (nM) | MOR EC50 (nM) | Reference(s) |

| Meperidine Analog (7e) | 2040 | - | [1] |

| Meperidine Analog (7f) | 2020 | - | [1] |

| (3R, 4S)-23 | 0.0021 | 0.0013 | [4] |

Sigma (σ) Receptor Modulation

Sigma receptors, classified into σ1 and σ2 subtypes, are intracellular chaperone proteins involved in a variety of cellular functions, including the modulation of ion channels and intracellular signaling cascades. Several this compound analogs exhibit high affinity for sigma receptors, suggesting a role for these receptors in their overall pharmacological profile.

| Compound | σ1 Ki (nM) | σ2 Ki (nM) | Reference(s) |

| Compound 1 | 3.2 | >1000 | [5] |

| Compound 3 | 28 | 47 | [6] |

| Compound 7 | 18 | 103 | [6] |

| Compound 12 | 4.8 | 116 | [6] |

Experimental Protocols

The characterization of this compound analogs relies on a suite of in vitro and in vivo assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This assay determines the binding affinity of a test compound for the dopamine transporter by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell Membranes: Membranes prepared from cells expressing the human dopamine transporter (hDAT).

-

Radioligand: [³H]WIN 35,428 (a cocaine analog that binds to DAT).

-

Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).

-

Test Compounds: this compound analogs at varying concentrations.

-

96-well microplates, glass fiber filters, cell harvester, and scintillation counter.

Procedure:

-

In a 96-well plate, add 50 µL of binding buffer (for total binding) or the non-specific binding control.

-

Add 50 µL of the test compound at various concentrations.

-

Add 50 µL of [³H]WIN 35,428 to a final concentration of approximately 1-2 nM.

-

Add 100 µL of the cell membrane suspension (20-50 µg of protein).

-

Incubate the plate at 4°C for 2-3 hours.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

[³H]Dopamine Uptake Assay

This functional assay measures the ability of a compound to inhibit the uptake of dopamine into cells expressing the dopamine transporter.

Materials:

-

Cells: HEK293 cells stably expressing hDAT.

-

Uptake Buffer: Modified Tris-HEPES buffer (pH 7.1).

-

Radioligand: [³H]Dopamine.

-

Non-specific Uptake Control: A known DAT inhibitor (e.g., 10 µM nomifensine).

-

Test Compounds: this compound analogs at varying concentrations.

-

96-well microplates and scintillation counter.

Procedure:

-

Plate hDAT-expressing cells in a 96-well plate and grow to confluence.

-

On the day of the assay, wash the cells once with pre-warmed (37°C) uptake buffer.

-

Add 100 µL of uptake buffer containing the test compound at various concentrations. For control wells, add buffer only. For non-specific uptake, add the non-specific uptake control.

-

Pre-incubate the plate at 37°C for 10-20 minutes.

-

Initiate uptake by adding 50 µL of uptake buffer containing [³H]Dopamine (final concentration ~50 nM).

-

Incubate for 10 minutes at 25°C.

-

Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold uptake buffer.

-

Lyse the cells and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition of specific dopamine uptake and determine the IC₅₀ value.

Mu-Opioid Receptor (MOR) Radioligand Binding Assay

This assay measures the binding affinity of a compound for the mu-opioid receptor.

Materials:

-

Cell Membranes: Membranes from cells expressing the human mu-opioid receptor (hMOR).

-

Radioligand: [³H]DAMGO (a selective MOR agonist).

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled MOR ligand (e.g., 10 µM naloxone).

-

Test Compounds: this compound analogs at varying concentrations.

-

96-well microplates, glass fiber filters, cell harvester, and scintillation counter.

Procedure:

-

The procedure is analogous to the DAT radioligand binding assay, with the substitution of hMOR-expressing membranes and [³H]DAMGO as the radioligand.

Sigma-1 Receptor (σ1R) Functional Assay (Intracellular Calcium Mobilization)

This assay assesses the functional activity of compounds at the σ1 receptor by measuring changes in intracellular calcium levels.

Materials:

-

Cells: A cell line endogenously expressing the σ1 receptor (e.g., PC12 cells).

-

Calcium Indicator Dye: Fura-2 AM or Fluo-4 AM.

-

Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

-

σ1R Agonist Control: (+)-Pentazocine or PRE-084.

-

σ1R Antagonist Control: Haloperidol or BD-1063.

-

Test Compounds: this compound analogs.

-

Fluorescence plate reader or fluorescence microscope.

Procedure:

-

Plate cells in a black-walled, clear-bottom 96-well plate and allow them to adhere.

-

Load the cells with a calcium indicator dye according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Establish a baseline fluorescence reading.

-

Add the test compound and monitor the change in fluorescence over time, which corresponds to changes in intracellular calcium concentration.

-

Compare the response to that of known σ1R agonists and antagonists to determine the functional activity of the test compound.

In Vivo Microdialysis

This in vivo technique measures the extracellular levels of neurotransmitters in specific brain regions of freely moving animals, providing insight into the effects of a compound on neurotransmission.

Materials:

-

Animals: Rats or mice.

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Microinfusion pump.

-

Fraction collector.

-

Artificial cerebrospinal fluid (aCSF).

-

High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system.

-

Test Compounds: this compound analogs.

Procedure:

-

Surgically implant a guide cannula into the desired brain region (e.g., striatum) of an anesthetized animal using a stereotaxic apparatus.

-

Allow the animal to recover from surgery.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples to establish basal neurotransmitter levels.

-

Administer the test compound (e.g., via intraperitoneal injection).

-

Continue to collect dialysate samples at regular intervals.

-

Analyze the concentration of dopamine and its metabolites in the dialysate samples using HPLC-ECD.

-

Calculate the percentage change in extracellular neurotransmitter levels from baseline.

Signaling Pathways and Logical Relationships

The interaction of this compound analogs with their molecular targets initiates a cascade of intracellular events. The following diagrams, generated using the DOT language, illustrate these signaling pathways.

Dopamine Transporter (DAT) Inhibition

Inhibition of DAT by this compound analogs leads to an increase in synaptic dopamine, which then acts on postsynaptic D1 and D2 dopamine receptors, initiating downstream signaling cascades.

Caption: Inhibition of DAT by this compound analogs.

Mu-Opioid Receptor (MOR) Signaling

Activation of the Gαi/o-coupled MOR by this compound agonists leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and the modulation of ion channel activity, resulting in reduced neuronal excitability and analgesia.

Caption: Mu-opioid receptor signaling cascade.

Sigma-1 (σ1) Receptor Signaling

The σ1 receptor, upon activation by this compound analogs, dissociates from the BiP chaperone protein and can translocate to modulate the activity of various ion channels and signaling proteins, influencing intracellular calcium homeostasis and other cellular processes.

Caption: Sigma-1 receptor signaling pathway.

Conclusion

The this compound scaffold represents a versatile platform for the design of centrally acting agents with diverse mechanisms of action. By targeting the dopamine transporter, mu-opioid receptor, and sigma receptors, these analogs can elicit a wide range of pharmacological effects. A thorough understanding of their quantitative pharmacology, the application of robust experimental protocols for their characterization, and a clear visualization of their downstream signaling pathways are essential for the continued development of novel and improved therapeutics based on this important chemical motif. This technical guide provides a foundational resource for researchers and drug development professionals working in this dynamic field.

References

- 1. mdpi.com [mdpi.com]

- 2. Intracellular dynamics of the Sigma-1 receptor observed with super-resolution imaging microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sigma-1 receptor activation prevents intracellular calcium dysregulation in cortical neurons during in vitro ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]

2-Phenylpiperidine: A Versatile Scaffold in Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-phenylpiperidine motif is a privileged scaffold in medicinal chemistry and a versatile building block in organic synthesis. Its presence in a range of biologically active compounds, most notably the central nervous system (CNS) stimulant methylphenidate, underscores its importance in drug design and development. This technical guide provides a comprehensive overview of the synthesis, properties, and reactivity of this compound, along with its application in the development of pharmaceuticals.

Physicochemical Properties

This compound is a cyclic amine with a phenyl group at the 2-position of the piperidine (B6355638) ring. Its physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₅N |

| Molecular Weight | 161.24 g/mol |

| CAS Number | 3466-80-6 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 257.3 ± 19.0 °C at 760 mmHg[1] |

| Density | 1.0 ± 0.1 g/cm³[1] |

| Flash Point | 111.0 ± 16.9 °C[1] |

| LogP | 2.34[1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the synthesis of its aromatic precursor, 2-phenylpyridine (B120327), followed by catalytic hydrogenation.

Step 1: Synthesis of 2-Phenylpyridine

A common method for the synthesis of 2-phenylpyridine is the reaction of phenyllithium (B1222949) with pyridine (B92270).

Experimental Protocol: Synthesis of 2-Phenylpyridine

This protocol is adapted from a general procedure for the synthesis of 2-phenylpyridines.[2]

Materials:

-

Pyridine

-

Phenyllithium

-

Anhydrous diethyl ether

-

Anhydrous toluene (B28343)

-

Pulverized potassium hydroxide

-

Nitrogen atmosphere

Procedure:

-

In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and reflux condenser under a nitrogen atmosphere, place phenyllithium in anhydrous diethyl ether.

-

Slowly add a solution of dry pyridine in anhydrous toluene to the stirred phenyllithium solution.

-

After the addition is complete, distill the ether from the reaction mixture.

-

Heat the remaining suspension at 110 °C for 8 hours.

-

Cool the reaction mixture and cautiously add water.

-

Separate the organic layer and dry it with pulverized potassium hydroxide.

-

Distill the toluene layer under reduced pressure to obtain 2-phenylpyridine.

Step 2: Catalytic Hydrogenation of 2-Phenylpyridine to this compound

The saturation of the pyridine ring to form a piperidine is a crucial step. Catalytic hydrogenation using platinum(IV) oxide (PtO₂) is an effective method.

Experimental Protocol: Catalytic Hydrogenation of 2-Phenylpyridine

This protocol is based on a general procedure for the hydrogenation of substituted pyridines.[3][4]

Materials:

-

2-Phenylpyridine

-

Platinum(IV) oxide (PtO₂)

-

Glacial acetic acid

-

Hydrogen gas

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Celite®

Procedure:

-

In a high-pressure reactor vessel, dissolve 2-phenylpyridine (1.0 g) in glacial acetic acid (5-10 mL).

-

Carefully add PtO₂ catalyst (5 mol%) to the solution.

-

Seal the reactor and purge with an inert gas, then pressurize with hydrogen gas to 50-70 bar.

-

Stir the reaction mixture vigorously at room temperature for 8-10 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; keep the filter cake wet.

-

Carefully neutralize the filtrate with a saturated aqueous solution of NaHCO₃.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purify the product by column chromatography if necessary.

This compound as a Building Block in Pharmaceuticals

The this compound scaffold is a key component in several psychoactive drugs, primarily due to its ability to interact with monoamine transporters.

Methylphenidate (Ritalin)

Methylphenidate is a widely prescribed CNS stimulant for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[1][3][4] It is a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][3]

Pharmacological Data for Methylphenidate

| Target | Kᵢ (μM) |

| Dopamine (B1211576) Transporter (DAT) | 0.06[3][5] |

| Norepinephrine (B1679862) Transporter (NET) | 0.10[3][5] |

| Serotonin Transporter (SERT) | 132[3][5] |

The significantly lower Kᵢ values for DAT and NET compared to SERT highlight the selectivity of methylphenidate.

Signaling Pathway: Dopamine and Norepinephrine Reuptake Inhibition

Methylphenidate blocks the reuptake of dopamine and norepinephrine from the synaptic cleft, thereby increasing their extracellular concentrations and enhancing neurotransmission.

Fasoracetam (B1672071)

Fasoracetam is an experimental nootropic agent that, while not a direct this compound derivative, incorporates a related piperidine structure and has been investigated for the treatment of ADHD.[6][7][8] Its mechanism of action is distinct from methylphenidate, as it is believed to modulate metabotropic glutamate (B1630785) receptors (mGluRs) and upregulate GABA-B receptors.[4][9][10][11][12]

Pharmacological Profile of Fasoracetam

Signaling Pathway: Modulation of Glutamate and GABA Systems

Fasoracetam's cognitive-enhancing effects are thought to stem from its ability to restore balance in the glutamatergic and GABAergic systems.

Reactivity of this compound in Organic Synthesis

The secondary amine of the this compound core is a key functional handle for further synthetic modifications, allowing for the introduction of diverse substituents to explore structure-activity relationships.

N-Alkylation

N-alkylation of this compound can be achieved through direct alkylation with an alkyl halide or via reductive amination.

Experimental Protocol: N-Benzylation of this compound

This is a general protocol for the N-alkylation of piperidines, with representative yields.[1][2][13]

Materials:

-

This compound

-

Benzyl (B1604629) bromide

-

Potassium carbonate (K₂CO₃)

-

Anhydrous acetonitrile (B52724) (MeCN)

-

Nitrogen atmosphere

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add finely powdered potassium carbonate (1.5 eq).

-

Slowly add benzyl bromide (1.1 eq) to the stirred mixture under a nitrogen atmosphere.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, filter the reaction mixture to remove the base.

-

Concentrate the filtrate under reduced pressure.

-

Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to obtain N-benzyl-2-phenylpiperidine. A representative yield for this type of reaction is typically high (>90%).[1]

N-Acylation

The formation of an amide bond at the nitrogen of this compound is a common transformation, often used to introduce a variety of functional groups.

Experimental Protocol: N-Acetylation of this compound

This is a general protocol for the N-acylation of secondary amines.[14]

Materials:

-

This compound

-

Acetyl chloride or acetic anhydride

-

A non-nucleophilic base (e.g., triethylamine (B128534) or pyridine)

-

Anhydrous dichloromethane (B109758) (DCM)

Procedure:

-

Dissolve this compound (1.0 eq) and the base (1.2 eq) in anhydrous DCM under a nitrogen atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add the acylating agent (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield N-acetyl-2-phenylpiperidine. Representative yields for this type of reaction are generally high.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl-2-phenylpiperidines.

Experimental Protocol: Synthesis of N-Aryl-2-phenylpiperidine

This is a general protocol for the Buchwald-Hartwig amination, which can be adapted for this compound.[10][15][16]

Materials:

-

This compound

-

Aryl halide (e.g., bromobenzene)

-

Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Phosphine (B1218219) ligand (e.g., Xantphos, BINAP)

-

Base (e.g., NaO-t-Bu, Cs₂CO₃)

-

Anhydrous toluene or dioxane

-

Inert atmosphere (e.g., argon)

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 eq), this compound (1.2 eq), the palladium catalyst (1-5 mol%), the phosphine ligand (1-5 mol%), and the base (1.4-2.0 eq).

-

Add the anhydrous solvent.

-

Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-aryl-2-phenylpiperidine. Yields for this reaction can vary widely depending on the specific substrates and conditions but are often in the moderate to good range.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, providing a robust scaffold for the development of novel molecules with a wide range of biological activities. Its straightforward synthesis and the reactivity of its secondary amine functionality allow for extensive derivatization, making it a continued focus of research in medicinal chemistry and drug discovery. The successful application of this motif in drugs such as methylphenidate highlights its potential for the development of new therapeutics targeting the central nervous system and other biological pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Fasoracetam in adolescents with ADHD and glutamatergic gene network variants disrupting mGluR neurotransmitter signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fasoracetam in adolescents with ADHD and glutamatergic gene network variants disrupting mGluR neurotransmitter signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fasoracetam in adolescents with ADHD and glutamatergic gene network variants disrupting mGluR neurotransmitter signaling. | University of Kentucky College of Arts & Sciences [chem.as.uky.edu]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Effect of a novel cognition enhancer NS-105 on learned helplessness in rats: possible involvement of GABA(B) receptor up-regulation after repeated treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. reddit.com [reddit.com]

- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 16. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets for 2-Phenylpiperidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key therapeutic targets for 2-phenylpiperidine derivatives. This class of compounds has demonstrated a remarkable polypharmacology, engaging with a variety of receptors and transporters in the central nervous system. This guide summarizes the quantitative binding data for representative compounds, details the experimental protocols for target validation, and visualizes the associated signaling pathways and experimental workflows.

Sigma Receptors (σ1 and σ2)

Sigma receptors are intracellular chaperone proteins, primarily located at the endoplasmic reticulum-mitochondrion interface, and are implicated in a wide range of cellular functions and neurological disorders. The this compound scaffold is a privileged motif for high-affinity sigma receptor ligands.

Quantitative Data: Binding Affinities

The following table summarizes the binding affinities (Ki) of various phenylpiperidine and related derivatives for the sigma-1 (σ1) and sigma-2 (σ2) receptors.

| Compound/Derivative Class | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) | Citation(s) |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1) | 3.2 | 105.6 | 33 | [1][2] |

| Haloperidol (Reference) | 2.6 | 77 | 29.6 | [1] |

| Phenethylpiperidines | Generally favor σ1 | Higher Ki values | Varies | [3] |

| Phenylpropylpiperidines | Higher Ki values | Generally favor σ2 | Varies | [3] |

| 4-Aroylpiperidines (e.g., 7e) | 1.0 - 2.0 | >500 | >250 - 500 | [4] |

| Spipethiane (Reference) | 0.5 | 416 | 832 | [4] |

| (+)-Pentazocine (Reference) | 3.58 | 1923 | 540 | [4] |

Experimental Protocols

This protocol outlines the determination of binding affinity of test compounds for sigma-1 and sigma-2 receptors using radioligand displacement.

Materials:

-

Membrane Preparation: Guinea pig brain homogenates or cell lines expressing recombinant human sigma receptors.

-

Radioligand (σ1): --INVALID-LINK---Pentazocine (Kd ≈ 2.9 nM).

-

Radioligand (σ2): [³H]DTG (1,3-di-o-tolylguanidine), with a masking agent for σ1 sites (e.g., 5 µM (+)-pentazocine).

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0.

-

Non-specific Binding (σ1): 10 µM unlabeled (+)-pentazocine.

-

Non-specific Binding (σ2): 10 µM unlabeled DTG.

-

Apparatus: 96-well plates, cell harvester, glass fiber filters (GF/B, pre-soaked in 0.5% polyethylenimine), liquid scintillation counter.

Procedure:

-

Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + high concentration of unlabeled ligand), and competitive binding (radioligand + serial dilutions of the this compound test compound).

-

Reaction Mixture: To each well, add the assay buffer, the appropriate concentration of test compound or buffer, the membrane preparation, and finally the radioligand. The final assay volume is typically 0.5 mL.[1]

-

Incubation: Incubate the plates at 25°C for 120 minutes with gentle agitation to reach equilibrium.

-

Termination: Terminate the assay by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Determine the IC50 value of the test compound by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This assay determines the functional activity of this compound derivatives at the σ1 receptor by measuring changes in intracellular calcium ([Ca²⁺]i).

Materials:

-

Cell Line: A suitable cell line expressing σ1 receptors (e.g., BV2 microglia, purified retinal ganglion cells).[5][6]

-

Calcium Indicator Dye: Fluo-8-AM or a similar calcium-sensitive fluorescent dye.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

-

Depolarizing Agent (for some protocols): Potassium chloride (KCl).[6]

-

ER Calcium Depleting Agent (for mechanism studies): Thapsigargin (B1683126).[5]

-

Extracellular Calcium Chelator (for mechanism studies): EGTA.[5]

-

Apparatus: Fluorescence plate reader or flow cytometer capable of measuring calcium flux.